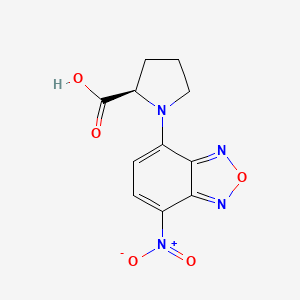

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline

Description

Structure

3D Structure

Properties

CAS No. |

159717-70-1 |

|---|---|

Molecular Formula |

C11H10N4O5 |

Molecular Weight |

278.22 g/mol |

IUPAC Name |

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1 |

InChI Key |

KKWDSQYPOCTRRA-MRVPVSSYSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Starting Material | Role | Source/Notes |

|---|---|---|

| D-Proline | Chiral amino acid substrate | Commercially available |

| 7-Nitro-2,1,3-benzoxadiazole derivative | Electrophilic coupling partner | Often halogenated at position 4 |

Typical Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate nucleophilic substitution.

- Base: Mild bases like triethylamine or sodium bicarbonate to deprotonate the amine and promote nucleophilicity.

- Temperature: Moderate heating (e.g., 50–80°C) to drive the reaction without decomposing sensitive groups.

- Time: Several hours to overnight to ensure complete conversion.

Detailed Preparation Method

Step 1: Activation of 7-Nitro-2,1,3-benzoxadiazole

- The 7-nitro-2,1,3-benzoxadiazole is functionalized at the 4-position with a leaving group such as chlorine or bromine to form 4-chloro-7-nitrobenzoxadiazole. This activated intermediate is commercially available or synthesized via electrophilic aromatic substitution.

Step 2: Nucleophilic Substitution with D-Proline

- D-Proline is dissolved in a polar aprotic solvent with a base to generate the free amine nucleophile.

- The activated benzoxadiazole derivative is added slowly to the reaction mixture under stirring.

- The nucleophilic amine of D-proline attacks the electrophilic carbon bearing the leaving group on the benzoxadiazole ring, forming the N-substituted product.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

- The purified compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic for solubility |

| Base | Triethylamine or NaHCO3 | To deprotonate amine |

| Temperature | 50–80°C | Moderate heating to promote reaction |

| Reaction Time | 6–24 hours | Depends on scale and reactivity |

| Purification Method | Recrystallization or silica gel column | To achieve ≥95% purity |

| Yield | Typically 60–85% | Varies with reaction optimization |

Research Findings and Optimization Notes

- The stereochemistry of D-proline is preserved under mild reaction conditions, avoiding racemization.

- The choice of solvent and base critically affects the reaction rate and yield; polar aprotic solvents and mild bases are preferred to minimize side reactions.

- The purity of the activated benzoxadiazole intermediate influences the final product quality.

- Fluorescence properties of the product confirm successful conjugation, with excitation around 470 nm and emission near 534 nm, consistent with benzoxadiazole derivatives.

- The compound’s stability is maintained by storing at low temperatures (−20°C) and protecting from moisture.

Chemical Reactions Analysis

Types of Reactions

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may act as an inhibitor in various biological pathways, particularly those involving neurotransmitter systems. Studies have indicated that derivatives of benzoxadiazole can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Fluorescence Imaging

One of the most promising applications of 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline lies in its use as a fluorescent probe. The nitrobenzoxadiazole group is known for its strong fluorescence characteristics, which can be exploited in live-cell imaging and tracking biological processes in real-time.

Table 1: Fluorescence Properties of 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline

| Property | Value |

|---|---|

| Excitation Wavelength | 470 nm |

| Emission Wavelength | 534 nm |

| Quantum Yield | High |

Biochemical Probes

The compound can serve as a biochemical probe for detecting specific ions or biomolecules within biological systems. For instance, it has been noted for its ability to selectively bind to zinc ions, which are crucial in numerous biological processes such as enzyme regulation and gene expression. This selectivity makes it a valuable tool in studying zinc's role in cellular functions.

Case Study: Zinc Detection in Biological Samples

A study utilized 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline to measure zinc concentrations in pancreatic beta cells. The results demonstrated that the compound could effectively indicate zinc levels in vivo, highlighting its potential in metabolic research and diabetes studies.

Mechanism of Action

The mechanism of action of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with biological molecules, potentially altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Biological Activity

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline (NBD-Pro) is a compound of interest due to its unique structural features and potential biological applications. This article synthesizes available research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H10N4O5

- Molecular Weight : 278.22 g/mol

- CAS Number : 159717-70-1

- Density : Not specified

- Boiling Point : Not specified

NBD-Pro is part of the nitrobenzoxadiazole family, which has been shown to exhibit various biological activities through different mechanisms:

-

Inhibition of Glutathione S-transferases (GSTs) :

- Research indicates that derivatives of nitrobenzoxadiazole, including NBD-Pro, act as suicide inhibitors for GSTs. These enzymes play a critical role in detoxifying harmful compounds in cells. NBD-Pro binds to the active site of GSTs, leading to apoptosis in cancer cells by disrupting the JNK-GSTP1-1 complex .

-

Fluorescent Properties :

- NBD-Pro exhibits fluorescence properties that can be utilized in biological assays. It has been employed for the detection of zinc ions in biological systems, demonstrating high sensitivity and selectivity for Zn²⁺ over other metal ions . This characteristic makes it a valuable tool in studying metal ion interactions in cellular environments.

- Antioxidant Activity :

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Apoptosis :

- Zinc Ion Detection in Vivo :

- Fluorescence Microscopy Applications :

Comparison with Similar Compounds

Comparison with Similar NBD-Labeled Compounds

Structural and Functional Comparisons

Table 1: Key Properties of NBD-Labeled Compounds

Fluorescence and Stability

- Emission Properties : Most NBD derivatives exhibit fluorescence in the 530–550 nm range. However, substituents can alter quantum yields. For example, PFN-5’s piperidine-linked NBD shows pH-dependent fluorescence quenching due to radical interactions , whereas 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline maintains stable emission in neutral environments .

- Photostability: NBD-labeled lipids (e.g., C6-NBD-SM) are prone to photobleaching in prolonged light exposure, limiting their use in live-cell imaging .

Notes

Fluorescence Quenching : Unlike NBD-ethanediamine derivatives (e.g., N1040), which may quench fluorescence upon metal binding , the proline derivative’s fluorescence is less likely to be affected by environmental ions.

Safety Considerations: NBD compounds generally require handling in low-light conditions to prevent photodegradation.

Q & A

Q. What are the optimal synthetic routes for 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling nitrobenzoxadiazole (NBD) derivatives with D-proline under reflux conditions using coupling agents like EDCI/HOBt. Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions (e.g., racemization of D-proline). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization by / NMR and FT-IR ensure structural fidelity. Yield optimization (e.g., 56–68% in analogous benzoxadiazole syntheses) depends on stoichiometric ratios and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound, and what are key spectral markers?

Methodological Answer:

- NMR: Look for the NBD aromatic protons (δ 7.90–6.90 ppm) and D-proline’s α-H (δ ~4.50 ppm). The nitro group deshields adjacent protons, causing downfield shifts.

- NMR: The NBD carbonyl (C=O) appears at ~168 ppm, while D-proline’s carbons resonate between 50–60 ppm.

- FT-IR: Confirm the nitro group (asymmetric stretch at ~1520 cm) and amide C=O (1693–1737 cm) .

Q. What theoretical frameworks guide the study of benzoxadiazole-proline conjugates in biochemical systems?

Methodological Answer: Research should align with theories like fluorescence quenching mechanisms (NBD’s nitro group acts as an electron acceptor) or proline’s role in peptide conformation (e.g., cis-trans isomerization). Molecular orbital theory (e.g., HOMO-LUMO gaps in NBD derivatives) can explain photophysical properties. Link studies to existing frameworks in bioorganic chemistry or fluorescence probe design .

Q. How should experimental designs be structured to investigate this compound’s bioactivity while minimizing bias?

Methodological Answer: Use a fixed experimental design with:

- Control groups: Unmodified D-proline and NBD-only analogs.

- Blinding: Mask compound identity during data collection.

- Replicates: Triplicate assays (e.g., enzyme inhibition, cellular uptake).

- Statistical rigor: ANOVA with post-hoc tests (p < 0.05) to validate significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Scenario: If DFT calculations predict nitro group reduction but experimental data show stability, re-evaluate solvent effects (e.g., polarity) or redox conditions.

- Validation: Use cyclic voltammetry to measure redox potentials and compare with computational HOMO energies. Cross-reference with X-ray crystallography to confirm bond lengths/angles .

Q. What advanced techniques validate the chiral integrity of D-proline in this conjugate under physiological conditions?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.

- Circular Dichroism (CD): Compare the CD spectrum with pure D-proline to detect racemization.

- In-cell NMR: Monitor chiral stability in live cell lysates .

Q. How do solvent polarity and pH affect the compound’s fluorescence quantum yield, and how can this be exploited in imaging studies?

Methodological Answer:

- Polarity effects: NBD’s fluorescence is quenched in polar solvents (e.g., water) via photoinduced electron transfer (PET). Use low-polarity membranes (e.g., lipid bilayers) to enhance signal.

- pH sensitivity: Protonation of proline’s carboxyl group alters electron density; calibrate using buffered solutions (pH 4–9).

- Application: Design ratiometric probes by pairing with pH-insensitive fluorophores .

Q. What strategies mitigate photodegradation of the nitrobenzoxadiazole moiety during long-term cellular imaging?

Methodological Answer:

- Additives: Include antioxidants (e.g., ascorbate) or oxygen scavengers (e.g., glucose oxidase/catalase).

- Encapsulation: Use liposomes or polymeric nanoparticles to shield from UV/visible light.

- Kinetic studies: Monitor degradation via HPLC-MS and model using first-order kinetics .

Q. How can molecular docking studies predict this compound’s interaction with proline-specific enzymes (e.g., prolyl hydroxylases)?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling.

- Parameters: Set grid boxes around the enzyme’s active site (e.g., PDB: 1HQQ). Validate docking poses with MD simulations (100 ns, AMBER force field).

- Experimental cross-check: Compare docking scores with SPR-measured binding affinities .

Q. What methodological innovations address the compound’s low aqueous solubility for in vivo applications?

Methodological Answer:

- Prodrug design: Introduce phosphate esters at the carboxyl group, cleaved by alkaline phosphatases.

- Nanoformulation: Prepare PEGylated micelles or cyclodextrin inclusion complexes.

- Solubility assays: Use shake-flask method with UV-Vis quantification (λ_max ~480 nm for NBD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.